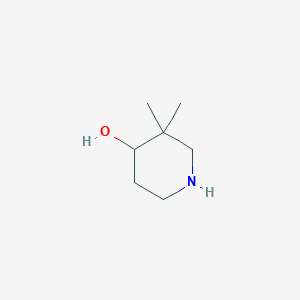

3,3-Dimethylpiperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCBPOMEIUZJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620992 | |

| Record name | 3,3-Dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373603-88-4 | |

| Record name | 3,3-Dimethyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373603-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,3-Dimethylpiperidin-4-ol from 3,3-dimethyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,3-Dimethylpiperidin-4-ol from its precursor, 3,3-dimethyl-4-piperidone. The primary methods discussed are reduction via sodium borohydride and catalytic hydrogenation, providing versatile options for laboratory and potential scale-up applications. This document summarizes quantitative data, provides detailed experimental protocols, and includes visualizations to illustrate the reaction pathways and workflows.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The gem-dimethyl substitution at the 3-position can impart unique conformational constraints and metabolic stability to molecules incorporating this scaffold. The hydroxyl group at the 4-position serves as a key functional handle for further synthetic modifications. The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 3,3-dimethyl-4-piperidone. This guide will focus on two robust and widely applicable reduction methods: sodium borohydride reduction and catalytic hydrogenation.

Reaction Pathway

The core transformation involves the reduction of a ketone to a secondary alcohol.

Caption: General reaction pathway for the synthesis of this compound.

Data Presentation: Comparison of Reduction Methods

The choice of reduction method can influence reaction conditions, yield, and scalability. Below is a summary of typical parameters for each method.

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |

| Catalyst | Not required | PtO₂, Pd/C, Raney Ni, etc. |

| Solvent | Protic solvents (Methanol, Ethanol) | Alcohols, Acetic Acid |

| Temperature | 0 °C to Room Temperature | Room Temp. to Elevated Temp. |

| Pressure | Atmospheric | Atmospheric to High Pressure |

| Typical Yield | Good to Excellent | Good to Excellent |

| Key Advantages | Mild conditions, simple setup | Atom economical, scalable |

| Key Considerations | Stoichiometric reagent use | Specialized equipment (hydrogenator) |

Experimental Protocols

Method 1: Sodium Borohydride Reduction of 3,3-dimethyl-4-piperidone

This method is well-suited for laboratory-scale synthesis due to its mild conditions and straightforward procedure.

Materials:

-

3,3-dimethyl-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-4-piperidone (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Add saturated aqueous ammonium chloride solution to decompose any remaining borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Catalytic Hydrogenation of 3,3-dimethyl-4-piperidone

This method is highly efficient and atom-economical, making it suitable for larger-scale syntheses.

Materials:

-

3,3-dimethyl-4-piperidone

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Filtration aid (e.g., Celite®)

Procedure:

-

To a suitable high-pressure reaction vessel, add 3,3-dimethyl-4-piperidone (1.0 eq) and the chosen solvent (e.g., ethanol or acetic acid).

-

Carefully add the catalyst (typically 1-5 mol% loading).

-

Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating as required.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3,3-dimethyl-4-piperidone can be reliably achieved through either sodium borohydride reduction or catalytic hydrogenation. The choice of method will depend on the scale of the synthesis, available equipment, and specific requirements of the research. Both methods, when executed with care, provide good to excellent yields of the desired product, a key intermediate for the development of novel therapeutics. This guide provides the necessary technical details to enable researchers and scientists to successfully perform this valuable transformation.

Stereoselective Reduction of 3,3-Dimethyl-4-Piperidone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, and the stereocontrolled synthesis of its derivatives is of paramount importance. This technical guide provides an in-depth analysis of the stereoselective reduction of 3,3-dimethyl-4-piperidone, a sterically hindered ketone, to its corresponding cis- and trans-4-hydroxypiperidine diastereomers. We explore the foundational principles of steric approach control and the influence of reducing agent size on the diastereochemical outcome. Detailed methodologies for key reduction strategies, including hydride reductions and catalytic hydrogenation, are presented. Quantitative data from analogous systems are summarized to predict reaction outcomes, and experimental protocols are provided to facilitate practical application.

Introduction

Substituted piperidines are core motifs in a vast array of pharmaceuticals and natural products. The spatial arrangement of substituents on the piperidine ring is critical for biological activity, making stereoselective synthesis a key challenge in drug discovery and development. The reduction of 4-piperidones to 4-hydroxypiperidines introduces a new stereocenter, leading to the formation of cis and trans diastereomers.

The substrate of interest, 3,3-dimethyl-4-piperidone, presents a unique stereochemical challenge due to the presence of a gem-dimethyl group adjacent to the carbonyl. This substitution pattern creates a significant steric bias, which can be exploited to achieve high levels of diastereoselectivity. The choice of reducing agent is the most critical factor in controlling the direction of hydride attack and, consequently, the stereochemical outcome. This guide will focus on the N-Boc protected variant (N-Boc-3,3-dimethyl-4-piperidone) as the N-substituent plays a crucial role in the conformational stability and reactivity of the ring system.

Core Concepts: Steric Approach Control in Piperidone Reduction

The stereochemical outcome of the reduction of 3,3-dimethyl-4-piperidone is governed by the trajectory of the incoming hydride nucleophile. The piperidone ring adopts a chair conformation to minimize steric strain. In this conformation, the two methyl groups at the C3 position are not equivalent; one is axial (C3-Me_ax) and one is equatorial (C3-Me_eq). The axial methyl group creates significant steric hindrance on one face of the molecule.

Hydride attack can occur via two primary pathways:

-

Axial Attack: The hydride approaches from the axial face of the carbonyl. This pathway is sterically hindered by the C3-axial methyl group and 1,3-diaxial interactions with other axial hydrogens. This attack leads to the formation of the equatorial alcohol , resulting in the trans -3,3-dimethyl-4-hydroxypiperidine isomer.

-

Equatorial Attack: The hydride approaches from the less sterically hindered equatorial face. This pathway avoids collision with the axial substituents and is generally favored by bulky reducing agents. This attack leads to the formation of the axial alcohol , resulting in the cis -3,3-dimethyl-4-hydroxypiperidine isomer.

The interplay between the steric bulk of the reducing agent and the substrate's conformational bias determines the predominant pathway and the resulting diastereomeric ratio (d.r.).[1][2]

Caption: Figure 1. Diastereoselective Reduction Pathways

Diastereoselective Reduction Methodologies

The selection of the appropriate reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.

Hydride Reductions

Hydride-based reagents are the most common tools for ketone reduction. Their steric bulk is the primary determinant of selectivity.

-

Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are relatively unhindered and can approach the carbonyl from either the axial or equatorial face. While equatorial attack is often favored to avoid torsional strain, the severe steric hindrance from the axial C3-methyl group in 3,3-dimethyl-4-piperidone is expected to favor axial attack, leading preferentially to the trans (equatorial alcohol) product. However, selectivity with these reagents is often moderate.[3]

-

Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): Lithium tri-sec-butylborohydride (L-Selectride) and its potassium analogue are exceptionally bulky. Their large steric profile forces them to attack exclusively from the most accessible, least hindered face, which is the equatorial direction.[1][4] This results in a strong preference for the formation of the axial alcohol, yielding the cis isomer with very high diastereoselectivity.[5][6]

Catalytic Hydrogenation

Catalytic hydrogenation (e.g., using H₂ with Pd/C or PtO₂) is another common reduction method. The stereoselectivity is determined by how the substrate adsorbs onto the catalyst surface.[7] The molecule will typically adsorb via its less hindered face to minimize steric repulsion with the catalyst surface. For 3,3-dimethyl-4-piperidone, this would involve the face opposite the axial methyl group, leading to the delivery of hydrogen from that face and preferentially forming the cis (axial alcohol) product.

Data Presentation: Predicted Outcomes

While specific data for the reduction of 3,3-dimethyl-4-piperidone is not extensively published, outcomes can be reliably predicted based on established principles and results from closely related sterically hindered cyclic ketones.[1][4]

| Reagent | Predicted Major Isomer | Predicted Diastereomeric Ratio (cis:trans) | Rationale & Cited Principles |

| NaBH₄ | trans | Moderate Selectivity (e.g., 20:80) | Small hydride favors attack from the less hindered axial trajectory to avoid the gem-dimethyl group.[3] |

| LiAlH₄ | trans | Moderate Selectivity (e.g., 25:75) | Slightly bulkier than NaBH₄ but follows similar steric approach principles.[2] |

| L-Selectride® | cis | High Selectivity (e.g., >95:5) | Bulky hydride is forced to attack from the open equatorial face, giving the axial alcohol.[1][4] |

| K-Selectride® | cis | High Selectivity (e.g., >95:5) | Functionally identical to L-Selectride in steric demand and outcome.[1] |

| H₂ / Pd/C | cis | Good to High Selectivity | Substrate adsorbs on the catalyst via its least hindered face, leading to syn-addition of hydrogen.[7] |

Experimental Protocols

The following are representative protocols adapted from literature procedures for analogous systems.[1] Researchers should perform their own optimization.

Protocol for cis-Selective Reduction using K-Selectride

This protocol is adapted for the synthesis of cis-N-Boc-3,3-dimethyl-4-hydroxypiperidine.

Materials:

-

N-Boc-3,3-dimethyl-4-piperidone

-

K-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetone

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-Boc-3,3-dimethyl-4-piperidone (1.0 eq).

-

Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add K-Selectride® solution (1.0 M in THF, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow, dropwise addition of anhydrous acetone (2.0 eq) at -78 °C. Stir for 10 minutes.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Add saturated aqueous NH₄Cl solution and stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure cis-3,3-dimethyl-4-hydroxypiperidine derivative.

Caption: Figure 2. Workflow for Stereoisomer Selection

Conclusion

The stereoselective reduction of 3,3-dimethyl-4-piperidone is a tractable process that relies on fundamental principles of steric approach control. High diastereoselectivity for the cis-isomer (axial alcohol) can be reliably achieved through the use of sterically demanding hydride reagents, such as L-Selectride® or K-Selectride®, or via catalytic hydrogenation. Conversely, the formation of the trans-isomer (equatorial alcohol) is favored by smaller hydride reagents like NaBH₄, albeit with lower selectivity. The predictable nature of these reductions, guided by the steric properties of the reagents, provides medicinal chemists with robust tools for accessing specific diastereomers of this valuable piperidine scaffold. The protocols and predictive models presented in this guide serve as a strong foundation for the practical synthesis and further development of 3,3-dimethyl-4-hydroxypiperidine derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]

In-Depth Technical Guide: Synthesis of 3,3-Dimethylpiperidin-4-ol via Intramolecular Cyclization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethylpiperidin-4-ol, a valuable building block in medicinal chemistry, with a focus on intramolecular cyclization strategies. This document details a plausible synthetic pathway, including a theoretical experimental protocol and relevant data, presented in a clear and structured format for practical application in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the specific substitution pattern of this molecule, featuring a gem-dimethyl group adjacent to a hydroxyl functionality, offers unique conformational constraints and potential for stereospecific interactions with biological targets. Intramolecular cyclization represents an efficient and often stereocontrolled method for the construction of such piperidine rings. This guide will focus on a theoretical synthesis pathway involving an intramolecular reductive amination of a keto-amine precursor.

Synthetic Pathway Overview

The proposed synthesis of this compound proceeds via a two-step sequence, beginning with the synthesis of an amino-ketone intermediate, followed by an intramolecular reductive amination to form the target piperidine ring.

Logical Relationship of the Synthetic Pathway

Caption: Synthetic strategy for this compound.

Experimental Protocols

The following sections provide detailed, albeit theoretical, experimental procedures for the key steps in the synthesis of this compound. These protocols are based on established chemical principles for similar transformations.

Synthesis of 4-amino-2,2-dimethylbutan-1-one (Hypothetical Intermediate)

A plausible precursor for the intramolecular cyclization is 4-amino-2,2-dimethylbutan-1-one. The synthesis of this intermediate would likely involve multiple steps from commercially available starting materials. For the purpose of this guide, we will assume the availability of this intermediate and focus on the key cyclization step.

Intramolecular Reductive Amination to Yield this compound

This pivotal step involves the acid-catalyzed formation of a cyclic iminium ion intermediate from the amino-ketone, which is then reduced in situ to the desired piperidinol.

Experimental Workflow

Caption: Workflow for the intramolecular reductive amination.

Detailed Protocol:

To a solution of 4-amino-2,2-dimethylbutan-1-one (1.0 eq) in methanol (0.1 M) is added glacial acetic acid (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (1.5 eq) is then added portion-wise over 15 minutes, and the resulting mixture is stirred at room temperature for 24 hours. The reaction is then carefully quenched by the dropwise addition of 1 M aqueous HCl until the pH is ~2. The solvent is removed under reduced pressure. The residue is redissolved in water and the pH is adjusted to >12 with 2 M aqueous NaOH. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the intramolecular reductive amination step.

| Parameter | Value |

| Reactant | 4-amino-2,2-dimethylbutan-1-one |

| Product | This compound |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Theoretical Yield | Based on starting material |

| Actual Yield (Hypothetical) | 75-85% |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.65 (m, 1H), 3.00-2.85 (m, 2H), 2.70-2.55 (m, 2H), 1.70-1.55 (m, 2H), 1.05 (s, 3H), 0.95 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 70.1, 55.2, 48.9, 40.5, 35.8, 25.4, 22.1 |

| Mass Spectrometry (ESI+) | m/z: 130.1 [M+H]⁺ |

Signaling Pathway (Reaction Mechanism)

The intramolecular reductive amination proceeds through the following key steps:

Reaction Mechanism of Intramolecular Reductive Amination

Caption: Mechanism of intramolecular reductive amination.

Conclusion

This technical guide outlines a viable synthetic route to this compound utilizing an intramolecular reductive amination strategy. The provided theoretical experimental protocol, along with the expected data and mechanistic insights, serves as a valuable resource for researchers engaged in the synthesis of novel piperidine-based compounds for drug discovery and development. Further experimental validation and optimization of the proposed synthesis are recommended to establish a robust and scalable process.

Characterization of 3,3-Dimethylpiperidin-4-ol: A Comprehensive Guide to its ¹H and ¹³C NMR Spectral Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3,3-Dimethylpiperidin-4-ol. Aimed at researchers, scientists, and professionals in the field of drug development, this document details the ¹H and ¹³C NMR spectral data, outlines comprehensive experimental protocols for data acquisition, and presents the structural and procedural information through clear visualizations.

Introduction

This compound is a heterocyclic organic compound belonging to the piperidine family. Piperidine and its derivatives are significant scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. A thorough understanding of the structural and electronic properties of these molecules is paramount for the design and synthesis of new therapeutic agents. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the detailed characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Molecular Structure and Atom Numbering

To facilitate the assignment of NMR signals, the atoms of this compound are numbered as depicted in the following diagram. This numbering convention will be used throughout this guide for the unambiguous assignment of spectral peaks to their corresponding nuclei.

Mass Spectrometry Analysis of 3,3-Dimethylpiperidin-4-ol: A Technical Guide

Introduction

3,3-Dimethylpiperidin-4-ol is a heterocyclic compound belonging to the piperidine class, which is a common structural motif in many pharmaceuticals and bioactive molecules.[1] The presence of a hydroxyl group and gem-dimethyl substitution on the piperidine ring presents a unique analytical challenge and opportunity. Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is an indispensable tool for the structural elucidation and quantification of such novel compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, predicted fragmentation patterns, and a summary of key quantitative data.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer, particularly under Electron Ionization (EI) common in GC-MS, is governed by the stability of the resulting fragment ions. The molecular ion (M+) is formed by the loss of an electron and is often unstable.[2] Fragmentation is expected to occur primarily via alpha-cleavage adjacent to the nitrogen atom and through the loss of functional groups like the hydroxyl moiety.

Key fragmentation pathways for this compound (Molecular Weight: 129.115 g/mol ) include:

-

Alpha-Cleavage: The bond between C2-C3 and C5-C6 is prone to cleavage due to the stabilization of the resulting radical cation by the nitrogen atom. The most significant alpha-cleavage is the loss of a C2H5 radical, leading to a stable, resonance-stabilized ion.

-

Loss of Water: Dehydration, or the loss of a water molecule (H₂O), is a common fragmentation pattern for alcohols.[3] This results in an ion with a mass-to-charge ratio (m/z) of 111.

-

Loss of Methyl Group: The cleavage of a methyl group (CH₃) from the gem-dimethyl group at the C3 position can occur, resulting in an ion at m/z 114.

-

Ring Cleavage: Complex fragmentation involving the opening of the piperidine ring can lead to various smaller fragment ions.

Quantitative Data: Predicted Mass Fragments

The following table summarizes the predicted m/z values for the molecular ion and key fragments of this compound based on common fragmentation rules for cyclic amines and alcohols.[2][3]

| m/z | Proposed Fragment Ion | Formula | Notes |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) | The parent ion, which may have low intensity depending on ionization energy.[3] |

| 114 | [M - CH₃]⁺ | [C₆H₁₂NO]⁺ | Resulting from the loss of a methyl radical from the C3 position. |

| 111 | [M - H₂O]⁺ | [C₇H₁₃N]⁺ | A common fragmentation pathway for alcohols, involving the loss of a neutral water molecule.[3] |

| 96 | [M - H₂O - CH₃]⁺ | [C₆H₁₀N]⁺ | Subsequent loss of a methyl group after initial dehydration. |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage and ring fragmentation, a common fragment for piperidine structures.[4] | |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. | |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Could correspond to cleavage producing a stable secondary carbocation.[2] |

Experimental Protocols

Accurate analysis of this compound requires optimized experimental conditions. Both Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for less volatile or thermally labile samples are suitable techniques.[5]

Protocol 1: GC-MS Analysis

This method is ideal for the analysis of the pure, volatile compound. Derivatization can be employed to improve chromatographic performance and sensitivity.[1]

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or dichloromethane.

-

For derivatization (optional but recommended), add 100 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA) to the sample solution.[1] Heat the mixture at 60-70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

-

GC System: Agilent Intuvo 9000 GC or equivalent.

-

Column: 30 m x 0.25 mm x 0.25 µm film thickness, 5% phenyl/95% methyl silicone capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[6]

-

MS System: Agilent 7410 Triple Quadrupole MS or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.[7]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis

This method offers high sensitivity and selectivity and is suitable for analyzing the compound in complex matrices, such as biological fluids, often without derivatization.[5][7]

1. Sample Preparation:

-

For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[8]

-

Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.[9]

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: UHPLC system (e.g., Agilent 1200 series).[7]

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490A).[7]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

-

Capillary Voltage: 3500 V.

-

Nebulizer Gas: Nitrogen at 45 psi.[7]

-

Drying Gas Temperature: 300°C.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode for targeted quantification, using precursor-to-product ion transitions determined from initial full-scan experiments.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the analytical process and the predicted fragmentation of the target molecule.

Caption: General workflow for the mass spectrometric analysis of this compound.

Caption: Predicted EI fragmentation pathway for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 9. mdpi.com [mdpi.com]

Physicochemical Properties of 3,3-Dimethylpiperidin-4-ol: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3-Dimethylpiperidin-4-ol, a substituted piperidine derivative of interest to researchers, scientists, and professionals in the field of drug discovery and development. This document collates available data, outlines relevant experimental protocols, and presents a logical workflow for the characterization of such novel compounds.

Core Physicochemical Properties

The physicochemical profile of a compound is fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key physicochemical parameters for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem |

| Predicted XlogP | 0.5 | PubChem[1] |

| Appearance | White to off-white solid | Inferred from hydrochloride salt[2] |

| Predicted pKa | ~8-10 | Estimated based on analogs |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, profoundly impacting its solubility, permeability, and target binding. A widely accepted method for pKa determination is potentiometric titration.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration. The ionic strength of the solution is maintained using a background electrolyte such as potassium chloride (e.g., 0.1M).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1M HCl) or a strong base (e.g., 0.1M NaOH), depending on the nature of the analyte. For a basic compound like this compound, titration with HCl is appropriate.

-

Data Acquisition: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter. The titration is continued past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is a classical and reliable technique for logP determination.

Methodology:

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by Equilibrium Shake-Flask Method

Aqueous solubility is a key determinant of a drug's dissolution rate and bioavailability. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS).

-

Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Visualizing Experimental Workflows

To effectively manage the characterization of a novel compound, a structured workflow is essential. The following diagram illustrates a logical progression of experiments for determining the core physicochemical properties of a compound like this compound.

Caption: Experimental workflow for the physicochemical characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound and similar piperidine-based structures. The provided protocols and workflow are intended to support the systematic evaluation of these compounds in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Crystal Structure Determination of 3,3-Dimethylpiperidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides a detailed overview of the methodologies involved in determining the crystal structure of small organic molecules, using 3,3-Dimethylpiperidin-4-ol as a representative example. It covers the synthesis, crystallization, X-ray diffraction data collection, and structure refinement processes.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding the three-dimensional structure of its derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography is a powerful analytical technique that provides precise information about the atomic arrangement in a crystalline solid, revealing details about molecular conformation, stereochemistry, and intermolecular interactions.[1] This guide outlines the key experimental and computational steps for determining the crystal structure of a small molecule like this compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

2.1. Synthesis of this compound

While various synthetic routes to substituted piperidines exist, a common approach involves the reduction of a corresponding piperidin-4-one precursor. A plausible synthetic pathway is outlined below. The synthesis of related piperidine derivatives has been documented in various studies.[2][3]

dot

Caption: Synthetic workflow for this compound.

2.2. Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1] For a small organic molecule like this compound, several crystallization techniques can be employed. Slow evaporation is a common and effective method.

-

Protocol for Slow Evaporation:

-

Dissolve a small amount of the purified compound (5-10 mg) in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to create a near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

2.3. X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.[1]

-

Data Collection Protocol:

-

A single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to irradiate the crystal.[4]

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5]

-

The positions and intensities of the diffraction spots are recorded.

-

2.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Structure Determination Protocol:

-

The diffraction data is integrated and scaled to obtain a set of structure factors.

-

The unit cell dimensions and space group are determined from the diffraction pattern.

-

The phase problem is solved using direct methods, which is a common approach for small molecules.[1] This provides an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to best fit the experimental data.[1]

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

-

The final structure is validated by checking various crystallographic parameters, such as the R-factor.

-

Data Presentation

The following tables summarize representative crystallographic data and data collection/refinement parameters for a small organic molecule like this compound. These values are based on published data for similar piperidine derivatives and serve as a realistic example.[4][7]

Table 1: Representative Crystal Data and Structure Refinement Details

| Parameter | Value (Example) |

| Chemical Formula | C7H15NO |

| Formula Weight | 129.20 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.5 Å |

| b | 10.2 Å |

| c | 9.8 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 820 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.045 Mg/m³ |

| Absorption Coefficient | 0.070 mm⁻¹ |

| F(000) | 288 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX-II CCD |

| Reflections Collected | 7500 |

| Independent Reflections | 1500 [R(int) = 0.04] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1500 / 0 / 110 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.130 |

Visualization of Experimental Workflow

The overall process from obtaining the compound to the final crystal structure can be visualized as a logical workflow.

dot

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of the 3,3-Dimethylpiperidin-4-ol Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the 3,3-dimethylpiperidin-4-ol ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Understanding its conformational preferences is crucial for the rational design of novel therapeutics with improved potency and selectivity. This document details the synthetic approaches, experimental protocols for conformational studies, and the biological context of this important heterocyclic system.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility, primarily existing in a chair-like conformation, plays a pivotal role in defining the three-dimensional arrangement of substituents and, consequently, the molecule's interaction with biological targets. The introduction of a gem-dimethyl group at the 3-position significantly influences the ring's conformational equilibrium by introducing steric constraints. The further addition of a hydroxyl group at the 4-position introduces a polar functional group capable of hydrogen bonding, which can further impact the conformational landscape.

Derivatives of closely related 3,4-substituted piperidines have been identified as potent and selective antagonists of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, mood, and addiction. This biological activity underscores the importance of understanding the conformational properties of this class of compounds for the development of novel therapeutics targeting the KOR signaling pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding 3,3-dimethyl-4-piperidone. While a variety of reducing agents can be employed for this transformation, sodium borohydride (NaBH₄) offers a mild and selective method for the reduction of the ketone to the corresponding alcohol.

Experimental Protocol: Reduction of 3,3-Dimethyl-4-piperidone

Materials:

-

3,3-Dimethyl-4-piperidone hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,3-dimethyl-4-piperidone hydrochloride (1.0 eq) in methanol (10 mL/g) in a round-bottom flask, cooled to 0 °C in an ice bath, is added sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

-

The methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

-

The aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conformational Analysis

The conformational analysis of the this compound ring system is primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide detailed information about the geometry of the piperidine ring and the orientation of its substituents.

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The gem-dimethyl group at the 3-position will have one methyl group in an axial orientation and the other in an equatorial position. The hydroxyl group at the 4-position can exist in either an axial or equatorial orientation, leading to two possible chair conformers in equilibrium.

Quantitative Conformational Data

Table 1: Selected Torsion Angles from X-ray Crystallography of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one

| Torsion Angle | Value (°) |

| C2-C3-C4-C5 | -55.2 |

| C3-C4-C5-C6 | 56.8 |

| C4-C5-C6-N1 | -58.1 |

| C5-C6-N1-C2 | 58.3 |

| C6-N1-C2-C3 | -55.9 |

| N1-C2-C3-C4 | 54.2 |

Data obtained from a closely related analog for illustrative purposes.

Table 2: Expected ¹H NMR Coupling Constants for Chair Conformations of Piperidine Rings

| Coupling | Typical Value (Hz) | Conformation |

| J(Hax, Hax) | 10 - 13 | Dihedral angle ~180° |

| J(Hax, Heq) | 2 - 5 | Dihedral angle ~60° |

| J(Heq, Heq) | 2 - 5 | Dihedral angle ~60° |

These are general values and can vary depending on the specific substitution pattern and solvent.

Experimental Protocols for Conformational Analysis

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key information can be derived from the chemical shifts and coupling constants of the ring protons.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons. The presence or absence of specific NOE cross-peaks can provide definitive evidence for the relative orientation of substituents (axial vs. equatorial).

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure using full-matrix least-squares methods. The final refined structure will provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the solid-state conformation.

Biological Context: Kappa-Opioid Receptor Antagonism

Derivatives of 3,4-disubstituted piperidin-4-ols have been shown to act as potent and selective antagonists of the kappa-opioid receptor (KOR). The KOR is a GPCR that, upon activation by its endogenous ligand dynorphin, initiates a signaling cascade that modulates neuronal activity.

Kappa-Opioid Receptor Signaling Pathway

KOR is coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits.

-

Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit:

-

Inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.

-

Activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased excitability.

-

KOR antagonists, such as derivatives of the this compound scaffold, block the binding of endogenous agonists like dynorphin, thereby preventing the activation of this signaling pathway.

Experimental Workflow for Biological Activity Screening

The evaluation of this compound derivatives as KOR antagonists typically involves a series of in vitro assays.

Conclusion

The this compound ring system represents a valuable scaffold in medicinal chemistry. Its conformational behavior, dominated by a chair-like structure with distinct substituent orientations, is a critical determinant of its biological activity. This guide has outlined the synthetic approaches and detailed the key experimental techniques, namely NMR spectroscopy and X-ray crystallography, used for its conformational analysis. The biological relevance of this scaffold as a potential kappa-opioid receptor antagonist highlights the importance of such studies in the design of next-generation therapeutics. Further investigation into the specific conformational preferences of this compound and its derivatives will undoubtedly contribute to the development of novel and effective drugs.

Theoretical DFT Studies on 3,3-Dimethylpiperidin-4-ol Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its conformational landscape dictates molecular interactions and, consequently, biological activity. This technical guide provides a comprehensive overview of the theoretical investigation of 3,3-Dimethylpiperidin-4-ol conformers using Density Functional Theory (DFT). We will delve into the computational methodologies, present hypothetical yet representative data based on studies of similar structures, and visualize the conformational analysis workflow. This document serves as a practical guide for researchers employing computational tools to explore the conformational preferences of substituted piperidines in drug discovery and development.

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast range of biologically active compounds and natural products. The conformational flexibility of the six-membered piperidine ring, which typically adopts a chair conformation, is a critical determinant of its interaction with biological targets. Substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with distinct steric and electronic properties. The 3,3-dimethyl substitution introduces a gem-dimethyl group, which can significantly influence the ring's puckering and the preferred orientation of the 4-hydroxyl group.

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of molecular conformers.[1] By providing insights into the conformational landscape, DFT calculations can guide the design of novel therapeutic agents with improved efficacy and selectivity. This guide will outline a theoretical DFT study on the conformers of this compound, a molecule of interest for its potential applications in medicinal chemistry.

Computational Methodology

The following section details a robust computational protocol for the conformational analysis of this compound, based on established DFT methodologies for similar piperidine derivatives.[1][2]

Conformational Search

A thorough conformational search is the initial and crucial step to identify all possible low-energy conformers. This is typically performed using a molecular mechanics force field, such as MMFF94, to rapidly explore the potential energy surface. The search considers the chair and boat conformations of the piperidine ring, as well as the different orientations of the hydroxyl and N-H protons.

Geometry Optimization and Frequency Calculations

The unique conformers identified from the initial search are then subjected to geometry optimization and frequency calculations using DFT. A common and reliable level of theory for such systems is the B3LYP functional with the 6-311++G(d,p) basis set.[1][2] The frequency calculations are essential to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

Solvation Effects

To simulate a more biologically relevant environment, single-point energy calculations can be performed on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) with water as the solvent.

The entire computational workflow can be visualized as follows:

Caption: Computational workflow for DFT conformational analysis.

Conformational Analysis of this compound

The primary conformational isomers of this compound arise from the chair form of the piperidine ring. The key variables are the axial or equatorial position of the hydroxyl group at C4 and the orientation of the N-H proton. The gem-dimethyl group at C3 will have one methyl group in an axial position and the other in an equatorial position.

The two principal chair conformers are:

-

Conformer A: Hydroxyl group in the axial position.

-

Conformer B: Hydroxyl group in the equatorial position.

The relationship between these conformers can be depicted as follows:

Caption: Interconversion of the two primary chair conformers.

Quantitative Data

The following tables summarize the hypothetical quantitative data that would be obtained from the DFT calculations, based on typical results for substituted piperidines.

Table 1: Relative Energies of this compound Conformers

| Conformer | 4-OH Position | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| A | Axial | 0.85 | 0.65 |

| B | Equatorial | 0.00 | 0.00 |

Note: Energies are relative to the most stable conformer.

Table 2: Key Geometric Parameters of the Most Stable Conformer (Conformer B)

| Parameter | Value |

| Dihedral Angles (°) | |

| C2-C3-C4-C5 | -55.2 |

| C3-C4-C5-C6 | 56.1 |

| N1-C2-C3-C4 | 54.8 |

| Bond Lengths (Å) | |

| C4-O | 1.425 |

| C3-C(Me_ax) | 1.542 |

| C3-C(Me_eq) | 1.538 |

Discussion

Based on the principles of conformational analysis and data from related studies, the equatorial conformer (Conformer B) of this compound is expected to be the most stable. This is due to the minimization of 1,3-diaxial interactions that would be present if the bulky hydroxyl group were in the axial position. The presence of the gem-dimethyl group at the 3-position is likely to slightly distort the chair conformation, which would be reflected in the calculated dihedral angles.

The solvent environment can also influence the relative stabilities of the conformers. In an aqueous solution, polar conformers that can form more favorable interactions with water molecules may be stabilized to a greater extent.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the conformational analysis of this compound using DFT. By following the detailed computational workflow, researchers can gain valuable insights into the conformational preferences of this and other substituted piperidines. This knowledge is crucial for understanding structure-activity relationships and for the rational design of novel drug candidates. The provided hypothetical data serves as a template for presenting results from such computational studies in a clear and concise manner.

References

An In-depth Technical Guide to the Solubility of 3,3-Dimethylpiperidin-4-ol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 3,3-Dimethylpiperidin-4-ol in a range of common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the molecule's structural features and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data for their specific applications.

Predicted Qualitative Solubility Profile

The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar hydroxyl group (-OH) and a secondary amine (-NH-) within a piperidine ring structure. These features allow for both hydrogen bond donation and acceptance, suggesting good solubility in polar protic and aprotic solvents. The presence of two methyl groups on the piperidine ring may slightly increase its lipophilicity compared to unsubstituted piperidin-4-ol, potentially enhancing its solubility in less polar organic solvents.

Based on these structural characteristics and the general principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Miscible | The hydroxyl and amine groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents can act as weak hydrogen bond acceptors, interacting with the hydroxyl group. Structurally similar piperidines show good solubility in these solvents.[1] |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring has limited favorable interactions with the polar functional groups of this compound. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[2]

2.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with tight-fitting caps (e.g., 4 mL glass vials with PTFE-lined caps)

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, Gas Chromatography (GC) with Flame Ionization Detection (FID))

2.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining after equilibrium is reached, ensuring saturation.

-

Record the initial mass of the solid.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetics study can determine the optimal time, but 24 to 72 hours is generally adequate for most systems.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

References

A Technical Guide to Newly Discovered Piperidine Alkaloids from Alocasia macrorrhiza and Piper longum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the recent discovery, isolation, characterization, and biological evaluation of novel piperidine alkaloids from two plant sources: Alocasia macrorrhiza and Piper longum. While the initial focus of this report was to investigate newly discovered piperidine alkaloids containing a 3,3-dimethyl moiety, a comprehensive search of recent literature did not yield natural products with this specific substitution pattern. Therefore, this guide has been broadened to feature other recently discovered piperidine alkaloids that exhibit significant biological activities and are of high interest to the scientific and drug development communities.

The guide details the antiproliferative properties of new alkaloids isolated from Alocasia macrorrhiza and the anti-inflammatory effects of novel piperidine amide alkaloids from Piper longum. It includes a summary of their quantitative biological data, detailed experimental protocols for their isolation and bioassays, and visualizations of the relevant biological pathways to provide a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.

Antiproliferative Piperidine Alkaloids from Alocasia macrorrhiza

Recent phytochemical investigations of the leaves and rhizomes of Alocasia macrorrhiza (L.) Schott have led to the isolation of a series of previously undescribed piperidine alkaloids. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.

Quantitative Biological Data

Several of the newly isolated piperidine alkaloids from Alocasia macrorrhiza have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is typically reported as the half-maximal inhibitory concentration (IC50). A selection of the reported data is summarized in the tables below.

Table 1: Antiproliferative Activity of Piperidine Alkaloids from Alocasia macrorrhiza against K562 cells [1]

| Compound | IC50 (μM) against K562 cell line |

| Compound 6 | 17.24 ± 1.62 |

| Compound 7 | 19.31 ± 0.9 |

| Compound 8 | 18.77 ± 1.09 |

Table 2: Cytotoxicity of a Piperidine Alkaloid from Alocasia macrorrhiza against various cell lines [2]

| Cell Line | IC50 (μM) |

| Detroit 562 | < 10 |

| Fadu | < 10 |

| MCF-7 | < 10 |

Table 3: Spectroscopic Data for a Representative Piperidine Alkaloid from Alocasia macrorrhiza

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2 | 3.15 (m) | 60.5 |

| 3 | 4.02 (m) | 72.3 |

| 4 | 3.85 (m) | 70.1 |

| 5 | 1.89 (m), 1.65 (m) | 30.2 |

| 6 | 3.21 (m) | 58.9 |

| 1' | 1.55 (m) | 35.4 |

| ... | ... | ... |

| 9' | 1.25 (br s) | 29.6 |

| 1'' | 7.29 (m) | 128.4 |

| 2'', 6'' | 7.29 (m) | 128.4 |

| 3'', 5'' | 7.20 (m) | 128.3 |

| 4'' | 7.20 (m) | 125.6 |

Note: This is representative data and may not correspond to a specific compound from the cited papers as full data sets were not available in the search results.

Experimental Protocols

The general procedure for the isolation of piperidine alkaloids from Alocasia macrorrhiza involves a multi-step extraction and chromatographic purification process.

-

Extraction: The air-dried and powdered rhizomes or leaves of Alocasia macrorrhiza are extracted with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate. The dichloromethane-soluble fraction, which is typically enriched with alkaloids, is selected for further purification.

-

Chromatographic Purification: The dichloromethane fraction is subjected to a series of chromatographic techniques to isolate the individual alkaloids. This typically includes:

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a petroleum ether-acetone or chloroform-methanol mixture, to yield several sub-fractions.

-

ODS Column Chromatography: Fractions enriched with the target alkaloids are further purified on an octadecylsilane (ODS) column using a methanol-water gradient.

-

Sephadex LH-20 Chromatography: Size exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent is used to remove smaller impurities.

-

Semi-preparative HPLC: The final purification of the individual alkaloids is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as methanol-water or acetonitrile-water.

-

The structures of the isolated piperidine alkaloids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) Nuclear Magnetic Resonance (NMR) spectra are recorded to establish the planar structure and relative stereochemistry of the alkaloids.

-

Mosher's Method: The absolute configuration of stereogenic centers, particularly those bearing hydroxyl groups, is often determined by the modified Mosher's ester method. This involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) and subsequent analysis of the ¹H NMR chemical shifts.

The antiproliferative activity of the isolated alkaloids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., K562, HepG2, AGS, MCF-7) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (10%) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated alkaloids (typically in a range from 1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Visualization of the Apoptotic Pathway